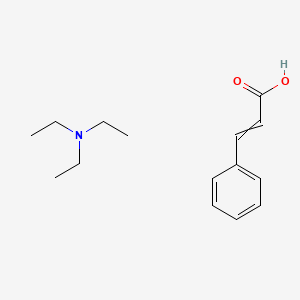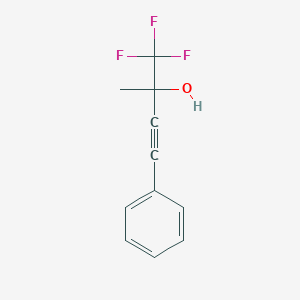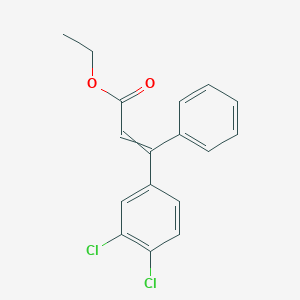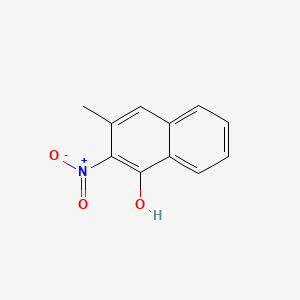
Kerlinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kerlinic acid is a neo-clerodane diterpenoid isolated from the plant Salvia keerlii, which belongs to the Labiatae family . This compound has garnered attention due to its unique structure and potential biological activities, including antifeedant, antitumor, antibacterial, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
Kerlinic acid can be synthesized through various methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Another method is the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid using acidic or basic conditions . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO₂) followed by protonation can yield carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Salvia keerlii or chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions
Kerlinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using halogens (e.g., chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antifeedant properties, which can deter herbivores.
Medicine: Explored for its antitumor, antibacterial, and antifungal activities.
Industry: Potential use in developing natural pesticides and pharmaceuticals.
作用機序
The mechanism by which kerlinic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The antibacterial and antifungal properties are likely due to the disruption of microbial cell membranes and inhibition of essential enzymes .
類似化合物との比較
Kerlinic acid is structurally related to other neo-clerodane diterpenoids, such as melisodoric acid and annonene . These compounds share similar biological activities but differ in their specific molecular structures and stereochemistry. For example, this compound has a unique furan ring and hydroxyl group arrangement that distinguishes it from its analogs .
List of Similar Compounds
- Melisodoric acid
- Annonene
- This compound methyl ester
- 6-Hydroxyannonene
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties
特性
CAS番号 |
112606-14-1 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
(4aS,5S,7R,8S,8aR)-8-[2-(furan-3-yl)ethyl]-5-hydroxy-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-13-5-4-6-16-19(3,9-7-15-8-10-24-12-15)14(2)11-17(21)20(13,16)18(22)23/h5,8,10,12,14,16-17,21H,4,6-7,9,11H2,1-3H3,(H,22,23)/t14-,16-,17+,19+,20-/m1/s1 |
InChIキー |
QVNWBXBUWGPGRM-WGLCMCTQSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
正規SMILES |
CC1CC(C2(C(C1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)







silane](/img/structure/B14308505.png)



